2-Fluoro-4-(furan-2-YL)benzoic acid chemical structure and properties
2-Fluoro-4-(furan-2-YL)benzoic acid chemical structure and properties
An In-Depth Technical Guide to 2-Fluoro-4-(furan-2-yl)benzoic acid: Synthesis, Properties, and Applications
Introduction
In the landscape of modern drug discovery and materials science, the strategic combination of privileged structural motifs is a cornerstone of rational design. 2-Fluoro-4-(furan-2-yl)benzoic acid is a compound that exemplifies this principle, integrating three key features: a benzoic acid core, a fluorine substituent, and a furan ring. The furan ring is a five-membered aromatic heterocycle present in a multitude of pharmacologically active compounds, often serving as a bioisostere for phenyl groups and contributing to a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4][5] The benzoic acid moiety provides a crucial handle for forming salts or engaging in hydrogen bonding interactions with biological targets.[6]
This technical guide offers a comprehensive overview of 2-Fluoro-4-(furan-2-yl)benzoic acid for researchers, chemists, and drug development professionals. It details the molecule's chemical structure, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential applications as a versatile building block in the development of novel therapeutic agents and functional materials.
Molecular Structure and Identification
The molecular architecture of 2-Fluoro-4-(furan-2-yl)benzoic acid consists of a benzoic acid scaffold where a fluorine atom is substituted at the ortho-position (C2) and a furan-2-yl group is attached at the para-position (C4) relative to the carboxyl group.
Caption: General workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on the specific scale and available reagents.
Materials:
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4-Bromo-2-fluorobenzoic acid (1.0 eq)
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Furan-2-boronic acid (1.2 - 1.5 eq)
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Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)
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SPhos (2-6 mol%)
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Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq)
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1,4-Dioxane, anhydrous
-
Water, degassed
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Ethyl acetate (EtOAc)
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1M Hydrochloric acid (HCl)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Schlenk flask and standard glassware
Procedure:
-
Reaction Setup (Self-Validating System): To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-fluorobenzoic acid, furan-2-boronic acid, potassium carbonate, Pd(OAc)₂, and SPhos. The use of a Schlenk line and inert gas is critical to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalyst formed in situ.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via cannula or syringe. Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is essential to remove dissolved oxygen, further protecting the catalyst.
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Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable technique like TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).
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Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylate product, ensuring its extraction into the organic phase.
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Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with ethyl acetate. Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with water and then with brine to remove inorganic impurities. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure 2-Fluoro-4-(furan-2-yl)benzoic acid.
Causality of Experimental Choices
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Catalyst System (Pd(OAc)₂/SPhos): Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) catalyst. SPhos is an electron-rich, bulky biarylphosphine ligand that promotes the oxidative addition step (the insertion of palladium into the C-Br bond) and facilitates the final reductive elimination, leading to higher yields and turnover numbers. [7]* Base (K₂CO₃ or K₃PO₄): The base is crucial for activating the boronic acid. It forms a more nucleophilic boronate species (-B(OH)₃⁻), which is necessary for the transmetalation step where the furan group is transferred from boron to the palladium center. [8]* Solvent System (Dioxane/Water): The aqueous-organic mixture is effective at dissolving both the organic substrates and the inorganic base, creating a homogeneous environment for the reaction to proceed efficiently. [9]
Applications in Research and Drug Development
While specific biological data for 2-Fluoro-4-(furan-2-yl)benzoic acid is not widely published, its structure positions it as a highly valuable building block for synthesizing more complex molecules with therapeutic potential.
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Scaffold for Bioactive Molecules: The molecule serves as an excellent starting point for library synthesis. The carboxylic acid group can be readily converted to amides, esters, or other functional groups, allowing for the exploration of structure-activity relationships (SAR).
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Anti-Inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on aromatic carboxylic acids. Derivatives of 2-fluorobenzoic acid have been specifically investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. [6]* Anticancer and Antimicrobial Potential: The furan nucleus is a component of many compounds with demonstrated antimicrobial and anticancer properties. [10][11][12]Combining this scaffold with the pharmacokinetic benefits of fluorine makes derivatives of this molecule attractive candidates for screening in these therapeutic areas. [3]* Materials Science: Fluorinated biaryl compounds are of interest in the development of organic electronics, such as organic light-emitting diodes (OLEDs), due to their unique electronic and photophysical properties. [13]
Safety and Handling
2-Fluoro-4-(furan-2-yl)benzoic acid should be handled with standard laboratory precautions. As an aromatic carboxylic acid, it may be irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Fluoro-4-(furan-2-yl)benzoic acid is a strategically designed molecule that combines the advantageous properties of a furan heterocycle, a fluorine substituent, and a benzoic acid functional group. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura cross-coupling. While direct applications are still emerging, its potential as a versatile intermediate in the synthesis of novel pharmaceuticals and advanced materials is significant. This guide provides the foundational knowledge for researchers to confidently synthesize, handle, and utilize this compound in their discovery programs.
References
-
PubChem. (n.d.). 2-Fluoro-4-(propan-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Preprints.org. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
Preprints.org. (2025). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. Retrieved from [Link]
-
Kossakowski, J., & Ciszewska, M. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4748. MDPI. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]
-
Verma, A., Joshi, N., & Singh, R. (2011). Synthesis and biological activity of furan derivatives. SciSpace. Retrieved from [Link]
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8295-8315. PubMed. Retrieved from [Link]
-
Autech. (2026). The Role of Fluorinated Benzoic Acids in Modern Fine Chemical Synthesis. Retrieved from [Link]
-
El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Retrieved from [Link]
-
960 Chemical Network. (n.d.). 1261960-73-9 Chemical Encyclopedia. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Fur-2-yl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wagner, C. E., & Groy, T. L. (2010). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 66(9), o2340. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluorobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Royal Society of Chemistry. DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Khan, S. G., et al. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Guo, M., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2489. Semantic Scholar. Retrieved from [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijabbr.com [ijabbr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
